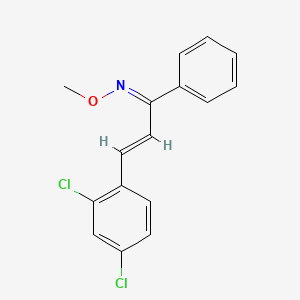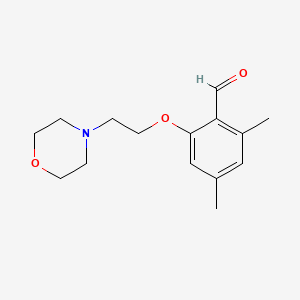![molecular formula C18H16ClNO4S B2975155 1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1795411-32-3](/img/structure/B2975155.png)
1'-((2-Chlorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of this compound likely involves a spiro configuration, where two rings share a single atom. The pyrrolidine ring is known for its non-planarity due to a phenomenon called “pseudorotation”, which allows it to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antiviral Activity
Indole derivatives, including spirochromanones, have been investigated for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Antimicrobial and Antitubercular Effects
Indole scaffolds have been linked to antimicrobial and antitubercular activities. Testing this compound against bacterial strains and Mycobacterium tuberculosis could provide valuable data.
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
properties
IUPAC Name |
1'-(2-chlorophenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c19-14-6-2-4-8-17(14)25(22,23)20-10-9-18(12-20)11-15(21)13-5-1-3-7-16(13)24-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQHLIIWNXLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)
![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2975079.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2975081.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]acetamide](/img/structure/B2975084.png)
![7-bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2975085.png)
![7'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2975086.png)
![2-[(4-Fluorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2975087.png)

![5,6-Dihydro-thiazolo[2,3-c][1,2,4]triazol-3-ylamine](/img/structure/B2975090.png)

